Cas no 2172158-59-5 (2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- EN300-1598060
- 2172158-59-5
-
- インチ: 1S/C10H18N4/c1-2-7-14-10(8-3-4-8)9(5-6-11)12-13-14/h8H,2-7,11H2,1H3
- InChIKey: UMTQQVAFWOLJGL-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)C(=C(CCN)N=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 56.7Ų
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598060-2.5g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 2.5g |
$3501.0 | 2023-06-04 | ||
Enamine | EN300-1598060-5.0g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 5g |
$5179.0 | 2023-06-04 | ||
Enamine | EN300-1598060-5000mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 5000mg |
$5179.0 | 2023-09-23 | ||
Enamine | EN300-1598060-50mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 50mg |
$1500.0 | 2023-09-23 | ||
Enamine | EN300-1598060-10000mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 10000mg |
$7681.0 | 2023-09-23 | ||
Enamine | EN300-1598060-100mg |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 100mg |
$1572.0 | 2023-09-23 | ||
Enamine | EN300-1598060-0.25g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.25g |
$1642.0 | 2023-06-04 | ||
Enamine | EN300-1598060-0.05g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.05g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1598060-0.1g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1598060-0.5g |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine |
2172158-59-5 | 0.5g |
$1714.0 | 2023-06-04 |
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amineに関する追加情報
Introduction to 2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS No. 2172158-59-5)
2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2172158-59-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both cyclopropyl and propyl substituents in its molecular framework enhances its structural complexity and potential pharmacological properties, making it a subject of intense research interest.
The molecular architecture of 2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine incorporates a triazole ring at the 4-position, which is flanked by a cyclopropyl group and a propyl chain. This unique arrangement contributes to its distinct chemical and biological characteristics. The triazole moiety is particularly noteworthy, as it is a well-documented pharmacophore in drug discovery, exhibiting interactions with various biological targets. The cyclopropyl group, a small but potent structural element, is known to influence metabolic stability and binding affinity, while the propyl chain adds another layer of conformational flexibility.
In recent years, there has been a surge in research focused on developing novel triazole derivatives for therapeutic applications. The compound 2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has been investigated for its potential role in modulating biological pathways associated with inflammation, infection, and cancer. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further development as an active pharmaceutical ingredient (API).
The synthesis of 2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropyl and propyl groups necessitates specialized synthetic methodologies to achieve optimal regioselectivity and functional group compatibility. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the triazole core efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
From a pharmacological perspective, the structural features of 2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-ylenthanamino) contribute to its potential therapeutic utility. The triazole ring can engage with biological targets such as enzymes and nucleic acid sequences through hydrogen bonding and hydrophobic interactions. Additionally, the cyclopropyl group has been shown to enhance binding affinity in certain drug candidates due to its rigid three-membered ring structure. This rigidity can stabilize the binding conformation between the compound and its target protein or enzyme.
Recent computational studies have further elucidated the binding modes of 2-(5-cyclopropyl-l-propvl-lH-l,lZ3-triazol-l 4-yI)ethan-l-amino with various biological targets using molecular docking simulations. These studies have provided valuable insights into how the compound interacts with its intended receptors or enzymes at an atomic level. Such simulations are crucial for optimizing lead compounds during drug discovery pipelines by predicting binding affinities and identifying potential liabilities early in the development process.
The biological activity of this compound has been explored in vitro through various bioassays aimed at assessing its interaction with relevant targets. Initial findings indicate that 2172158_59_5 may exhibit inhibitory properties against certain kinases and transcription factors implicated in diseases such as cancer and inflammatory disorders. These preliminary results warrant further investigation into its mechanism of action and potential therapeutic benefits.
In addition to its pharmacological potential, 2172158_59_5 also presents interesting challenges from a chemical biology standpoint due to its complex structure. Understanding how different substituents influence its overall behavior—whether it be metabolic stability or cell membrane permeability—is critical for determining its suitability as a drug candidate. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been utilized to characterize this compound thoroughly.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and computational scientists.* 2172158_59_5, with its unique structural features, exemplifies how integrating knowledge from multiple scientific domains can lead to innovative therapeutics.* As research progresses,* further exploration into derivatives* of this compound* may uncover even more potent* or selective biological activities* that could address unmet medical needs.
The future prospects for CAS No 2172158_59_5 are promising* given* ongoing investigations into its pharmacological properties.* As synthetic methodologies continue* to evolve,* access* to complex molecules like this one will become more efficient,* enabling faster discovery cycles.* Moreover,* advancements in high-throughput screening technologies* will allow researchers* to rapidly assess thousands* of compounds—including derivatives* of this triazole derivative—for their biological activity.* Such innovations are essential steps toward bringing new medicines* from benchtops* to patients' bedside.
2172158-59-5 (2-(5-cyclopropyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine) 関連製品
- 2138334-10-6(1-[3-(Thiophen-3-yl)thiophen-2-yl]ethan-1-one)
- 1873897-11-0(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)
- 2138520-40-6(tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate)
- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 109317-74-0(Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)


